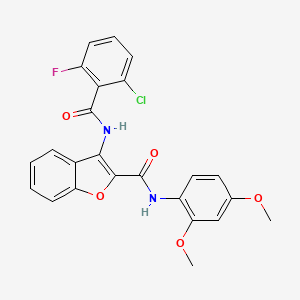

3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

This compound features a benzofuran core substituted at position 2 with a carboxamide group linked to a 2,4-dimethoxyphenyl moiety. Position 3 of the benzofuran is functionalized with a 2-chloro-6-fluorobenzamido group. The molecular formula is inferred as C25H18ClFN2O5 (based on analogs like the closely related compound in , CAS 887894-56-6, which has the formula C23H16ClFN2O4 but lacks two methoxy groups). The 2,4-dimethoxyphenyl substituent likely enhances solubility compared to simpler aryl groups, while the chloro-fluoro benzamido group may influence target binding via halogen interactions .

Properties

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2O5/c1-31-13-10-11-17(19(12-13)32-2)27-24(30)22-21(14-6-3-4-9-18(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVGZQKFMARBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran core.

Amidation Reaction: The benzofuran core is then subjected to amidation with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine to form the benzamido intermediate.

Coupling Reaction: The benzamido intermediate is coupled with 2,4-dimethoxyaniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

3-(2-Chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide ()

- Structural Difference : The phenyl group in the carboxamide moiety is substituted with a single methoxy group at position 3 (vs. 2,4-dimethoxy in the target compound).

- Impact: The absence of a second methoxy group reduces steric bulk and may lower solubility due to fewer polar groups. Molecular weight decreases to C23H16ClFN2O4 (vs.

(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide ()

- Structural Difference : Replaces the benzofuran core with a benzothiazole ring and substitutes the carboxamide with an acrylamide linkage.

- Impact: The rigid acrylamide group may restrict conformational flexibility, altering binding kinetics. However, the lack of a halogenated benzamido group could reduce hydrophobic interactions .

Methyl 2-Bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)benzofuran-6-yl)methylsulfonamido)benzoate ()

- Structural Difference : Contains a bromo-chloro benzoate ester and a methylsulfonamido-benzofuran system with a cyclopropyl group.

- Impact : The ester group increases lipophilicity, favoring passive diffusion but risking hydrolysis in vivo. The cyclopropyl and 4-fluorophenyl groups may improve metabolic stability compared to the target compound’s dimethoxyphenyl group .

N,2-Dimethyl-6-(2-(pyridin-3-ylmethylamino)pyridin-4-yloxy)benzofuran-3-carboxamide ()

- Structural Difference: Substitutes the chloro-fluoro benzamido group with a pyridine-methylamino-pyridyloxy chain.

- Impact : The pyridine rings introduce basic nitrogen atoms, enabling cation-π or hydrogen-bonding interactions. This modification could enhance solubility in acidic environments (e.g., lysosomes) but may reduce blood-brain barrier penetration compared to halogenated analogs .

Structural and Functional Analysis Table

Key Research Implications

- Halogen vs. Methoxy Trade-offs : The target compound’s dual methoxy and halogenated groups balance solubility and binding, whereas analogs like the variant sacrifice solubility for simplicity.

- Core Modifications : Replacing benzofuran with benzothiazole () or adding pyridine () shifts interaction profiles, suggesting tunability for specific biological targets.

- Metabolic Stability : Cyclopropyl and fluorophenyl groups () may guide future designs to mitigate oxidative metabolism, a common issue with methoxy-rich compounds.

Biological Activity

3-(2-chloro-6-fluorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, commonly referred to as CFMB, is a synthetic organic compound belonging to the benzofuran derivatives class. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of CFMB, including the presence of halogen and methoxy groups, contribute to its biological profile.

- Chemical Formula : CHClFNO

- Molecular Weight : 468.9 g/mol

- CAS Number : 888451-03-4

The biological activity of CFMB is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of chlorine and fluorine substituents enhances its binding affinity and specificity towards various enzymes and receptors. This compound may modulate several biological pathways by inhibiting or activating key proteins, leading to its observed pharmacological effects.

Anticancer Properties

Research indicates that benzofuran derivatives, including CFMB, exhibit significant anticancer activities. A study on structure–activity relationships (SAR) highlighted that modifications at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity against cancer cells. For instance, compounds with halogen substitutions showed notable selectivity for cancer cells over normal cells, suggesting a promising therapeutic index.

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC (μM) | Selectivity |

|---|---|---|---|

| CFMB | K562 | 5 | High |

| Compound A | HL60 | 0.1 | High |

| Compound B | MCF-10A | 1.136 | Moderate |

The data suggest that CFMB exhibits potent cytotoxicity against various leukemia cell lines while maintaining low toxicity towards normal cells.

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, CFMB has been evaluated for its anti-inflammatory and antimicrobial effects. The compound's ability to inhibit pro-inflammatory cytokines and microbial growth makes it a candidate for further exploration in treating inflammatory diseases and infections.

Case Studies

- Cytotoxicity in Leukemia Cells : A study assessed the cytotoxic effects of CFMB on human leukemia cell lines (K562 and HL60). The results demonstrated an IC value of 5 μM against K562 cells, indicating significant potential for development as an anticancer agent.

- SAR Analysis : A comprehensive SAR analysis indicated that the positioning of halogen atoms significantly influences the cytotoxicity profile of benzofuran derivatives. Specifically, compounds with para-substituted halogens exhibited enhanced activity compared to those with meta or ortho substitutions.

- Comparative Studies : When compared to other benzofuran derivatives, CFMB's unique functional groups provided distinct electronic properties that enhanced its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.